molecular formula C15H17NO B1527388 1-Amino-2,3-diphenylpropan-2-ol CAS No. 126376-38-3

1-Amino-2,3-diphenylpropan-2-ol

Cat. No. B1527388
M. Wt: 227.3 g/mol
InChI Key: SWLPAKNOXOHUIJ-UHFFFAOYSA-N
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Description

“1-Amino-2,3-diphenylpropan-2-ol” is a chemical compound with the CAS Number: 126376-38-3 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 1-amino-2,3-diphenyl-2-propanol .


Molecular Structure Analysis

The InChI code for “1-Amino-2,3-diphenylpropan-2-ol” is 1S/C15H17NO/c16-12-15(17,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,17H,11-12,16H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“1-Amino-2,3-diphenylpropan-2-ol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., might be available in specialized chemical databases or literature.

Scientific Research Applications

Chemical Synthesis and Modification

1-Amino-2,3-diphenylpropan-2-ol has been used as a building block in the synthesis of various compounds. For example, its derivatives have been shown to undergo reactions that lead to the formation of allylamines and allenes under specific conditions, revealing its utility in organic synthesis (Adamson, 1949). Moreover, the compound has been implicated in the synthesis of 1-aminopropan-2-ols with antimalarial activities, showcasing its potential in medicinal chemistry applications (Robin et al., 2007).

Antioxidant and Membrane-Stabilizing Properties

Studies have investigated the antioxidant and membrane-stabilizing properties of hydrochlorides of 1-Amino-2,3-diphenylpropan-2-ol derivatives. Although these compounds did not exhibit significant antioxidant or antiradical activity, they demonstrated a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting a potential role in protecting cell membranes from oxidative damage (М. Г. Малакян et al., 2010).

Material Science and Engineering

1-Amino-2,3-diphenylpropan-2-ol and its analogues have been explored for their ability to form distinctive microstructures when synthesized with varying aliphatic chain lengths. These unique microstructures, ranging from flat plates to microrods, have potential applications in biosensing, light emission, drug delivery, and energy storage, highlighting the compound's relevance in material science and nanotechnology (Pellach et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-amino-2,3-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-12-15(17,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,17H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPAKNOXOHUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2,3-diphenylpropan-2-ol

CAS RN

126376-38-3
Record name 1-amino-2,3-diphenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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